benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate
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Overview
Description
Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate is a complex organic compound with a molecular formula of C17H22ClNO4S. This compound is part of the indole family, which is known for its significant biological and pharmacological properties. The presence of the chlorosulfonyl group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the safety and consistency of the product. Industrial methods also focus on minimizing waste and optimizing the use of reagents .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chlorosulfonyl group to other functional groups.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate
- Indole-3-acetic acid derivatives
- Pyrrolidinoindoline natural products
Uniqueness
Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate is unique due to its specific structural features, such as the combination of the indole core with the chlorosulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Biological Activity
Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate (CAS No. 2137547-80-7) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an indole ring system, a chlorosulfonyl group, and a carboxylate moiety. The molecular formula is C₁₃H₁₅ClO₄S, with a molecular weight of approximately 303.78 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Cell Cycle Regulation : Similar compounds have demonstrated the ability to induce cell cycle arrest in cancer cells, particularly by modulating cyclin-dependent kinases (CDKs) and their inhibitors.
Anticancer Activity
Research indicates that derivatives of indole compounds often exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown:
- Inhibition of Tumor Growth : Studies have reported that indole derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
- Induction of Apoptosis : These compounds often trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Enzyme Inhibition | Modulation of metabolic enzymes | |
Cell Cycle Arrest | Induction of G1 phase arrest |
Case Studies
Several studies have explored the biological effects of indole derivatives similar to this compound:
- Study on Indole Derivatives : A study demonstrated that certain indole derivatives could significantly reduce the viability of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms. The results indicated a promising avenue for further development as therapeutic agents against estrogen-sensitive cancers .
- Mechanistic Insights : Another investigation into similar compounds revealed their ability to disrupt key signaling pathways involved in cancer progression, such as those mediated by estrogen receptors. This disruption was linked to enhanced efficacy in inhibiting tumor growth both in vitro and in vivo .
Properties
IUPAC Name |
benzyl 3a-(chlorosulfonylmethyl)-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4S/c18-24(21,22)13-17-9-5-4-8-15(17)19(11-10-17)16(20)23-12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJFANBJXVBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(C2C1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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